molecular formula C13H16N2S B11086451 N-[(2E)-3-ethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]ethanamine

N-[(2E)-3-ethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]ethanamine

Cat. No.: B11086451
M. Wt: 232.35 g/mol
InChI Key: JRKSNJHGFKEJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ETHYL-N-[3-ETHYL-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of N-ETHYL-N-[3-ETHYL-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE typically involves multistep reactions. One common method includes the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane and nitration . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-ETHYL-N-[3-ETHYL-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE undergoes various chemical reactions, including:

Scientific Research Applications

N-ETHYL-N-[3-ETHYL-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ETHYL-N-[3-ETHYL-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors .

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

N,3-diethyl-4-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C13H16N2S/c1-3-14-13-15(4-2)12(10-16-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

JRKSNJHGFKEJRM-UHFFFAOYSA-N

Canonical SMILES

CCN=C1N(C(=CS1)C2=CC=CC=C2)CC

Origin of Product

United States

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